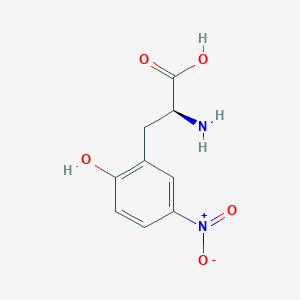
1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride
概要
説明
1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride, also known as MPTPE, is a chemical compound that has gained significant attention in scientific research. It is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor expressed in the central nervous system. MPTPE has been found to have potential applications in various fields of research, including neuroscience, pharmacology, and drug discovery.
作用機序
1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride acts as a selective agonist of the TAAR1 receptor, which is expressed in various regions of the brain, including the striatum, prefrontal cortex, and hippocampus. The activation of TAAR1 receptors by 1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride leads to the inhibition of dopamine reuptake and the release of serotonin, which results in the modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects
1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride has been found to have various biochemical and physiological effects in the body. In animal studies, 1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behavior. It has also been found to have potential applications in the treatment of various neurological disorders, including Parkinson's disease, depression, and schizophrenia.
実験室実験の利点と制限
One of the major advantages of using 1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride in scientific research is its selectivity for the TAAR1 receptor, which allows for the specific modulation of neurotransmitter systems in the brain. However, one of the limitations of using 1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are various future directions for the use of 1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride in scientific research. One area of interest is the development of new drugs that target the TAAR1 receptor for the treatment of neurological disorders. Another area of research is the investigation of the role of TAAR1 receptors in various physiological processes, including metabolism and immune function. Additionally, the development of new imaging techniques may allow for the visualization of TAAR1 receptors in the brain, which could provide valuable insights into their function and regulation.
Conclusion
In conclusion, 1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. Its selectivity for the TAAR1 receptor makes it a valuable tool for the modulation of neurotransmitter systems in the brain, and its potential for the treatment of neurological disorders makes it an exciting area of research for the future.
科学的研究の応用
1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is neuroscience, where 1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride has been found to modulate the activity of TAAR1 receptors in the brain. This modulation has been linked to the regulation of dopamine and serotonin neurotransmitter systems, which are involved in various neurological disorders.
特性
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2.ClH/c1-8(2,13)6-3-4-7(14-5-6)9(10,11)12;/h3-5H,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSNETKBKQWPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712352 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride | |
CAS RN |
1031721-46-6 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

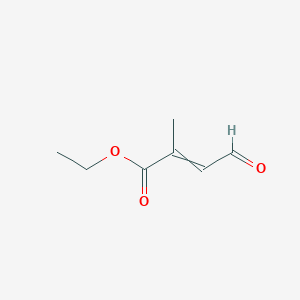
![9-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B1505658.png)
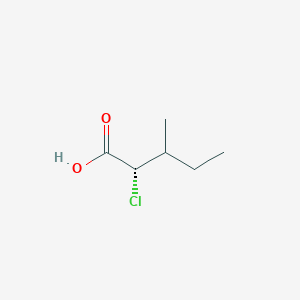
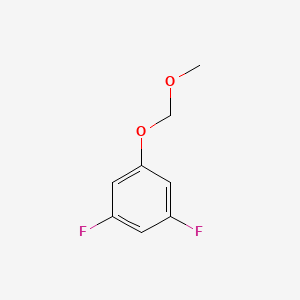
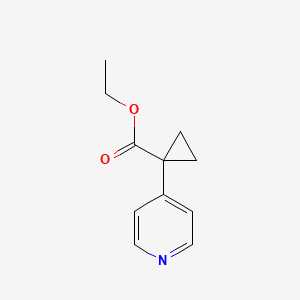
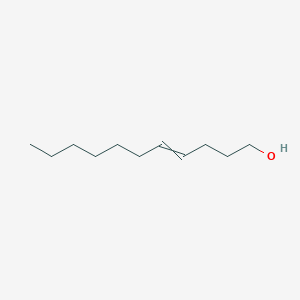

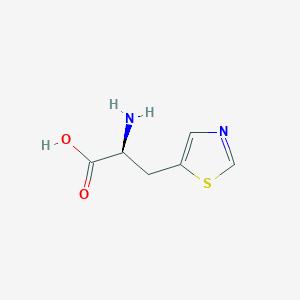

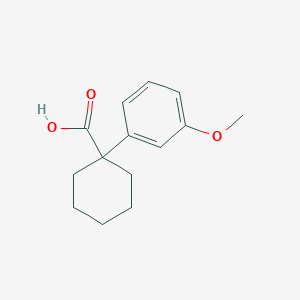
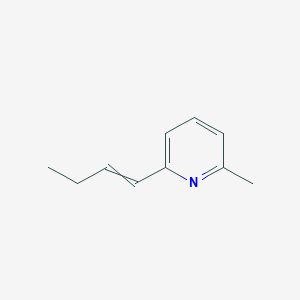
![Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate](/img/structure/B1505695.png)
![(trans-3-(4-Amino-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutyl)methanol](/img/structure/B1505696.png)
